2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol
Description
2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol (CID 65983893) is a β-amino alcohol derivative with a molecular formula of C₉H₁₂FNO. Its structure features a fluorinated aromatic ring substituted at the 2-fluoro and 5-methyl positions, linked to an ethanolamine backbone. Key identifiers include:
- SMILES: CC1=CC(=C(C=C1)F)C(CN)O
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
GQGWWLXECNNCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interactions of amino alcohols with biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous β-amino alcohols, focusing on substituent patterns, molecular properties, and synthetic relevance.
Substituent Variations on the Aromatic Ring
Table 1: Structural and Molecular Comparison
Key Observations :
Halogen positioning: Electron-withdrawing groups (e.g., 2-F, 5-CH₃ in the target vs. 3-Cl, 5-F in ) alter aromatic ring electron density, affecting reactivity and binding interactions . Bromine substitution (as in ) significantly increases molar mass and may influence steric interactions in biological systems.
Stereochemical Considerations: Compounds like (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol and (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol highlight the role of enantiomer-specific activity. The target compound’s stereochemistry is unspecified in available data, which could impact its pharmacological profile .
Biological Activity
2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure includes an amino group, a fluorinated aromatic ring, and an ethyl chain, which contribute to its reactivity and biological interactions. The presence of the fluorine atom is known to enhance lipophilicity and binding affinity to various biological targets.
The biological activity of 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is primarily attributed to its interaction with specific enzymes or receptors. The following points summarize its mechanism:
- Binding Affinity : The fluorine atom increases the compound's binding affinity to target sites, enhancing potency and selectivity.
- Hydrogen Bonding : The amino group facilitates hydrogen bonding interactions, stabilizing the compound-target complex.
- Modulation of Activity : These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. While specific data on 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is limited, related compounds have shown:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
| Compound B | 0.0048 - 0.039 | C. albicans, B. mycoides |
These findings suggest that the compound may possess comparable antibacterial and antifungal activities .
Neuropharmacological Applications
The compound has been explored as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics may influence neuroactive properties, making it a candidate for further investigation in drug development.
Case Studies
- Synthesis and Evaluation : A study highlighted the synthesis of derivatives of 2-amino alcohols, including variations with different substituents on the aromatic ring. These derivatives were evaluated for their biological activity against various targets, providing insight into structure-activity relationships (SAR) that could be applied to 2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol .
- Fluorinated Compounds : Research on fluorinated compounds has shown that the introduction of fluorine can significantly alter pharmacokinetic properties such as absorption and distribution, potentially enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
